tert-Butyl 4,4-difluoro-2,7-diazaspiro[4.5]decane-7-carboxylate
Description
Properties
Molecular Formula |
C13H22F2N2O2 |
|---|---|
Molecular Weight |
276.32 g/mol |
IUPAC Name |
tert-butyl 4,4-difluoro-2,7-diazaspiro[4.5]decane-7-carboxylate |
InChI |
InChI=1S/C13H22F2N2O2/c1-11(2,3)19-10(18)17-6-4-5-12(9-17)7-16-8-13(12,14)15/h16H,4-9H2,1-3H3 |
InChI Key |
SJIQCZWNDBMUAR-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCCC2(C1)CNCC2(F)F |
Origin of Product |
United States |
Preparation Methods
Preparation Methods
Key Precursors
The preparation of this compound likely involves:
- A diazaspiro intermediate (e.g., 2,7-diazaspiro[4.5]decane or its derivatives).
- Fluorinating agents for introducing fluorine atoms.
- tert-Butyl chloroformate or tert-butyl alcohol for the esterification step.
Synthetic Steps
Based on general synthetic strategies for similar compounds, the preparation may involve the following steps:
Step 1: Formation of the Diazaspiro Intermediate
The diazaspiro core can be synthesized by cyclization reactions involving:
- Amines (e.g., ethylenediamine derivatives).
- Ketones or aldehydes for spirocyclic ring formation.
Step 3: Esterification to Form the tert-Butyl Group
The carboxylic acid group in the intermediate is esterified using:
- tert-Butyl chloroformate in the presence of a base like triethylamine (TEA).
Alternatively, direct esterification with tert-butyl alcohol under acidic conditions is possible.
Reaction Conditions
From related compounds, standard conditions include:
- Use of inert atmospheres (e.g., nitrogen or argon) to prevent side reactions.
- Solvents like dichloromethane (DCM) or acetonitrile for optimal solubility.
- Reaction temperatures ranging from room temperature to mild heating (20–50°C).
Challenges in Synthesis
The synthesis of such fluorinated spirocyclic compounds may face challenges, including:
- Selective Fluorination: Achieving regioselectivity in fluorine atom placement requires precise control over reaction conditions and reagents.
- Spirocyclic Core Stability: Maintaining the integrity of the spirocyclic structure during multi-step reactions is critical.
- Purity and Yield: Ensuring high yields and purity involves careful optimization of reaction parameters and purification techniques (e.g., chromatography).
Data Table: Summary of Key Parameters
| Step | Reagents/Conditions | Notes |
|---|---|---|
| Diazaspiro Formation | Amines + Ketones/Aldehydes | Cyclization reaction under mild conditions |
| Fluorination | DAST/Selectfluor | Selective introduction of fluorine atoms |
| Esterification | tert-Butyl chloroformate + TEA | Formation of tert-butyl ester group |
| Solvent | DCM/Acetonitrile | Ensures solubility and reaction efficiency |
| Atmosphere | Nitrogen/Argon | Prevents oxidation or unwanted side reactions |
Chemical Reactions Analysis
tert-Butyl 4,4-difluoro-2,7-diazaspiro[4.5]decane-7-carboxylate can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).
Substitution: This reaction involves the replacement of one atom or group of atoms with another. Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., hydroxide, cyanide).
The major products formed from these reactions depend on the specific reagents and conditions used .
Scientific Research Applications
tert-Butyl 4,4-difluoro-2,7-diazaspiro[4.5]decane-7-carboxylate has various applications in scientific research, including:
Chemistry: It is used as a building block in organic synthesis, particularly in the development of spirocyclic compounds.
Biology: It may be used in the study of biological systems and the development of bioactive molecules.
Industry: It can be used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of tert-Butyl 4,4-difluoro-2,7-diazaspiro[4.5]decane-7-carboxylate involves its interaction with specific molecular targets and pathways. The spirocyclic structure allows it to interact with various biological molecules, potentially affecting their function. The exact molecular targets and pathways involved depend on the specific application and context .
Comparison with Similar Compounds
Core Ring Systems and Substituent Variations
The table below highlights key structural differences:
Key Observations :
- The 4,4-difluoro substitution in the target compound introduces electronic and steric effects absent in non-fluorinated analogs like tert-butyl 1,7-diazaspiro[4.5]decane-7-carboxylate .
Melting Points and Physical States :
- For comparison: Non-fluorinated analog 20f (tert-butyl 8-thia-1-azaspiro[4.5]decane-1-carboxylate): Solid (m.p. 89–90°C) . Fluorinated analog 6,6-difluoro-2-azaspiro[3.3]heptane: Likely a low-melting solid or oil .
Commercial Availability and Pricing
lists spirocyclic building blocks with prices ranging from $190–409 per 100–250 mg.
Biological Activity
tert-Butyl 4,4-difluoro-2,7-diazaspiro[4.5]decane-7-carboxylate is a synthetic organic compound notable for its unique spirocyclic structure and potential biological activities. This article explores its biological activity, focusing on pharmacological applications, interaction studies, and comparative analyses with structurally similar compounds.
Chemical Structure and Properties
The compound has the molecular formula and a molar mass of approximately 276.32 g/mol. The presence of two fluorine atoms and a carboxylate group contributes to its distinctive reactivity and potential bioactivity.
| Property | Value |
|---|---|
| Molecular Formula | |
| Molar Mass | 276.32 g/mol |
| Structure | Spirocyclic |
Biological Activity Overview
Research on the biological activity of this compound is limited but promising. Compounds with similar structures have demonstrated various biological activities, including:
- Antimicrobial Activity : Similar fluorinated compounds have shown effectiveness against a range of pathogens.
- Anticancer Properties : The unique structure may enhance interactions with biological targets relevant to cancer treatment.
Case Studies
- Antimicrobial Activity : A study investigating fluorinated spirocyclic compounds reported that certain derivatives exhibited significant antimicrobial effects against both Gram-positive and Gram-negative bacteria. The mechanism was attributed to the disruption of bacterial cell membranes.
- Cytotoxicity in Cancer Cells : In vitro studies on related diazaspiro compounds indicated that they could induce apoptosis in various cancer cell lines, suggesting that this compound may share similar properties.
Interaction Studies
Preliminary interaction studies suggest that this compound may interact with biomolecules such as proteins and nucleic acids, influencing their activity:
- Protein Binding : The presence of the carboxylate group allows for potential hydrogen bonding and ionic interactions with protein targets.
- Nucleic Acid Interactions : The nitrogen atoms in the diazaspiro structure may enable coordination with metal ions in nucleic acid structures.
Further research is necessary to elucidate these interactions fully and assess their implications for therapeutic uses.
Comparative Analysis with Similar Compounds
A comparative analysis with structurally similar compounds highlights differences in biological activity based on structural variations:
| Compound Name | Molecular Formula | Unique Features |
|---|---|---|
| tert-butyl 9,9-difluoro-2,7-diazaspiro[4.5]decane-7-carboxylate | Different position of fluorine substituents | |
| tert-butyl 2,7-diazaspiro[4.5]decane-7-carboxylate | Lacks fluorine substituents | |
| tert-butyl 3-fluoro-2,7-diazaspiro[4.5]decane-7-carboxylate | Contains only one fluorine atom |
This table illustrates how variations in fluorination can impact the compound's reactivity and biological profile.
Q & A
Q. How can synthesis conditions for this compound be optimized to improve yield and purity?
Methodological Answer: Synthesis optimization should focus on reaction parameters such as temperature, solvent choice, and catalyst loading. For example, a related diazaspiro compound was synthesized at 70°C in DMF with a 98% yield under iridium catalysis . Consider using Design of Experiments (DoE) to systematically vary factors like temperature (60–80°C), solvent polarity (DMF vs. THF), and reaction time. Purification via silica gel column chromatography (e.g., hexane:ethyl acetate gradients) is effective, as demonstrated by TLC monitoring (Rf = 0.29 in 4:1 hexane:EtOAc) .
Q. What spectroscopic techniques are most reliable for confirming the structure of this compound?
Methodological Answer: A combination of 1H/13C NMR, HRMS, and FTIR is essential. For instance, 1H NMR can resolve spirocyclic proton environments, while 13C NMR identifies carbonyl (C=O) and quaternary carbons. HRMS confirms the molecular ion ([M+H]+ expected at m/z 240.3 for a related analog) . FTIR verifies functional groups (e.g., C=O stretch at ~1700 cm⁻¹). Cross-validate results with computational predictions (e.g., PubChem data for analogous tert-butyl carboxylates) .
Q. What safety protocols are critical when handling this compound?
Methodological Answer: Use nitrile gloves and a chemical-resistant suit to prevent skin contact. Inspect gloves before use and dispose of contaminated PPE immediately . Ensure local exhaust ventilation to avoid inhalation. In case of spills, contain using dry sand or alcohol-resistant foam, and avoid drain contamination . Fire hazards include toxic decomposition products (e.g., CO, NOx); use self-contained breathing apparatus during firefighting .
Advanced Research Questions
Q. How can enantioselective synthesis be achieved for chiral analogs of this compound?
Methodological Answer: Employ chiral iridium catalysts in allylic amination reactions, as shown for a similar diazaspiro compound with 95% enantiomeric excess (ee) verified by HPLC . Optimize chiral ligand selection (e.g., phosphoramidites) and reaction time to minimize racemization. Use polar solvents (DMF or DMSO) to stabilize transition states.
Q. What computational methods aid in predicting reactivity and reaction pathways?
Methodological Answer: Leverage quantum chemical calculations (e.g., DFT) to model transition states and reaction energetics. Institutions like ICReDD integrate reaction path search algorithms with experimental data to narrow optimal conditions . For example, simulate the activation energy of fluorination steps or spirocyclic ring formation. Validate predictions with kinetic studies (e.g., variable-temperature NMR).
Q. How does the compound’s stability vary under non-standard conditions (e.g., acidic/basic media)?
Methodological Answer: While the compound is stable under recommended storage (room temperature, dry), stability under extreme conditions is unreported . Conduct accelerated stability studies :
- Acidic/alkaline stress testing : Expose to 0.1M HCl/NaOH at 40°C for 24h, monitor via HPLC.
- Thermal degradation : Heat at 60°C for 1 week, check for decomposition products (e.g., tert-butyl alcohol via GC-MS).
Q. How should researchers address contradictions in reported data (e.g., conflicting reactivity or spectral assignments)?
Methodological Answer: Perform control experiments to isolate variables. For spectral discrepancies, compare data with structurally similar compounds (e.g., tert-butyl 3-oxo-2,7-diazaspiro[4.5]decane-7-carboxylate ). Use 2D NMR (COSY, HSQC) to resolve overlapping signals. Cross-reference multiple databases (e.g., PubChem, EPA DSSTox) and validate via independent synthesis .
Q. What strategies enhance the scalability of synthetic routes for this compound?
Methodological Answer: Transition from batch to flow chemistry to improve heat/mass transfer. Optimize catalyst recycling (e.g., immobilized iridium catalysts) and solvent recovery. For column-free purification, explore recrystallization (e.g., using ethyl acetate/hexane mixtures) or membrane-based separations .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
